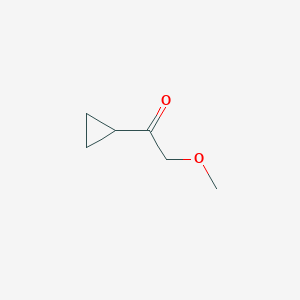

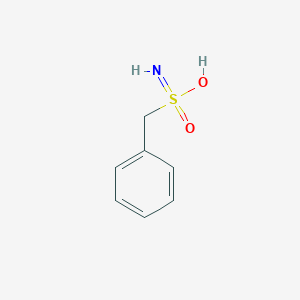

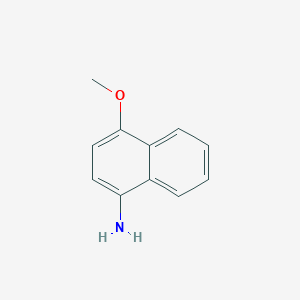

![molecular formula C10H11ClN4O B180826 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine CAS No. 114684-96-7](/img/structure/B180826.png)

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

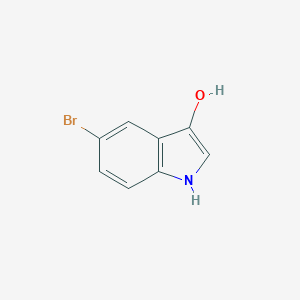

“4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .

Molecular Structure Analysis

The molecular structure of “4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine” is characterized by a pyrrolo[2,3-d]pyrimidine core . The structural features of this core are believed to elicit antiviral activity . Further analysis of the molecular structure would require more specific information or computational tools.Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine derivatives have significant applications in pharmaceutical research. These compounds are often used as intermediates in the synthesis of various therapeutic agents. For instance, a study by Lei et al. (2017) describes the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).

Imaging Agents in Parkinson's Disease

In the field of neurology, particularly in the study of Parkinson's disease, derivatives of this compound have been explored. Wang et al. (2017) synthesized a new potential PET (Positron Emission Tomography) agent for imaging of LRRK2 enzyme in Parkinson's disease using a derivative of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine (Wang, Gao, Xu, & Zheng, 2017).

Development of PI3K Inhibitors

A significant application of this chemical is in the development of inhibitors for the PI3K-AKT-mTOR pathway, which is crucial in cancer research. Hobbs et al. (2019) explored 4-(Pyrimidin-4-yl)morpholines as pharmacophores for PI3K and PIKKs inhibition, demonstrating its potential in cancer therapeutics (Hobbs et al., 2019).

Synthesis of Novel Heterocyclic Systems

In the synthesis of new heterocyclic systems, derivatives of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine are utilized. Sirakanyan et al. (2018) developed methods for synthesizing new heterocyclic systems based on this compound, indicating its versatility in chemical synthesis (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).

Antimicrobial Activity

Research has also been conducted on the antimicrobial activity of compounds containing 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine. Zaki et al. (2020) described the synthesis of novel heterocyclic compounds containing this moiety and evaluated their antimicrobial activity (Zaki, El-Dean, Radwan, & Ammar, 2020).

Orientations Futures

Propriétés

IUPAC Name |

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O/c11-10-13-7-1-2-12-8(7)9(14-10)15-3-5-16-6-4-15/h1-2,12H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNPJLJHRZVTNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553218 |

Source

|

| Record name | 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine | |

CAS RN |

114684-96-7 |

Source

|

| Record name | 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

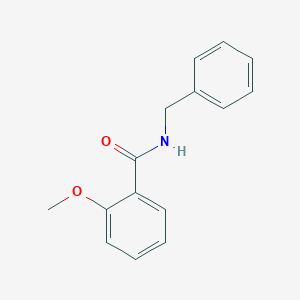

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)